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Compound of Interest

Compound Name: MC-Peg2-NH2

Cat. No.: B12402793

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at
least one is a biomolecule, to create a novel construct with combined functionalities.[1] This
process is fundamental in drug development, diagnostics, and life sciences research. Central
to this strategy is the use of crosslinkers, molecules that act as bridges between the
components to be joined.

MC-Peg2-NH2 is a heterobifunctional crosslinker, meaning it possesses two different reactive
groups, allowing for sequential and controlled conjugation reactions. Understanding its
structure is key to its application:

e MC (Maleimidocaproyl): This group contains a maleimide moiety, which is highly reactive
towards sulfhydryl or thiol groups (-SH), primarily found in the cysteine residues of proteins.

[2]

o Peg2 (Polyethylene Glycol, 2 units): This short, hydrophilic PEG spacer arm provides
flexibility and increases the water solubility of the linker and the final conjugate.

e NH2 (Amine): This terminal primary amine group is a nucleophile that readily reacts with
activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form
stable amide bonds.[3][4]

The distinct reactivity of its ends allows MC-Peg2-NH2 to connect a molecule with an available
carboxyl group to another molecule with a free thiol group in a highly specific, two-step
process.
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Core Mechanism of Action

The utility of MC-Peg2-NH2 stems from the orthogonal reactivity of its two terminal groups. The
conjugation strategy almost always involves a sequential, two-step reaction to prevent
polymerization or unwanted side reactions. The typical workflow involves first reacting the
amine end of the linker with an activated carboxyl-containing molecule, purifying the
intermediate, and then reacting the maleimide end of the intermediate with a thiol-containing
molecule.

Amine-Reactive Chemistry: Amide Bond Formation

The primary amine (-NH2) on the linker is a potent nucleophile that targets electrophilic groups.
In a typical bioconjugation scheme, this involves reacting the linker with a molecule whose
carboxylic acid group (-COOH) has been pre-activated as an N-hydroxysuccinimide (NHS)
ester.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl
carbon of the NHS ester.[3] This results in the formation of a highly stable amide bond and the
release of NHS as a byproduct. This reaction is highly efficient and forms a covalent bond that
is resistant to hydrolysis under physiological conditions.

Step 1: Amine Reaction

H2N-Peg2-MC
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Caption: Reaction of the linker's amine with an NHS ester.

Thiol-Reactive Chemistry: Thioether Bond Formation
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The maleimide group at the other end of the linker is an excellent Michael acceptor. It reacts
specifically with thiol groups (also known as sulfhydryl groups) via a Michael addition
mechanism. The sulfur atom of the thiol attacks one of the vinyl carbons of the maleimide ring,
forming a stable covalent thioether bond.

This reaction is highly chemoselective and proceeds rapidly at or near neutral pH, making it
ideal for modifying proteins at cysteine residues with minimal side reactions involving other
amino acids like lysines.
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Step 2: Thiol Reaction

Molecule 2
(with Thiol, -SH)
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———> (Thioether Bond)

Molecule 1-Linker-Maleimide

Part A: Drug-Linker Synthesis

1. Activate Drug
(Drug-COOH + NHS/EDC)

:

2. Ligate Linker
(Activated Drug + H2N-Peg2-MC)

Part B: Antibody Conjugation

3. Purify Intermediate 4. Reduce Antibody
(Drug-Linker-Maleimide) (Antibody-S-S- + TCEP)

~

~~~_Add to Reduced Ab

B
5. Conjugate
(Reduced Ab-SH + Drug-Linker-Maleimide)

'

6. Purify Final ADC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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